molecular formula C8H9BrClF2N B13447911 [(5-Bromo-2,4-difluorophenyl)methyl](methyl)amine hydrochloride

[(5-Bromo-2,4-difluorophenyl)methyl](methyl)amine hydrochloride

Katalognummer: B13447911
Molekulargewicht: 272.52 g/mol
InChI-Schlüssel: NGEMLNBPMJWXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and amine groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or other substituted derivatives. Coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic or electrophilic sites on biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is unique due to its specific combination of bromine, fluorine, and amine groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C8H9BrClF2N

Molekulargewicht

272.52 g/mol

IUPAC-Name

1-(5-bromo-2,4-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-6(9)8(11)3-7(5)10;/h2-3,12H,4H2,1H3;1H

InChI-Schlüssel

NGEMLNBPMJWXHJ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC(=C(C=C1F)F)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.